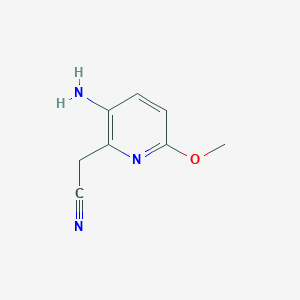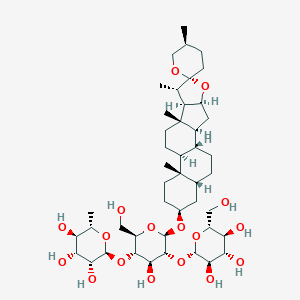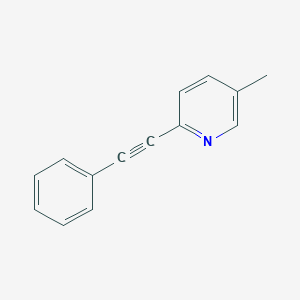
5-Methyl-2-(phenylethynyl)pyridine
Overview
Description
5-Methyl-2-(phenylethynyl)pyridine is a chemical compound with the molecular formula C14H11N . It is used in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of 5-Methyl-2-(phenylethynyl)pyridine involves several steps. One common method is the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(phenylethynyl)pyridine consists of a pyridine ring with a methyl group at the 5-position and a phenylethynyl group at the 2-position .Scientific Research Applications
Neurological Disorders Research
“5-Methyl-2-(phenylethynyl)pyridine” may be used in research related to neurological disorders such as schizophrenia, Parkinson’s disease, and bipolar disorder. Compounds like MPEP (2-methyl-6-(phenylethynyl)pyridine hydrochloride), which is structurally similar, have been used to treat Alzheimer’s disease (AD) as they act as highly selective, non-competitive antagonists of the mGluR5 metabotropic glutamate receptor .
Stem Cell Research
This compound could potentially be used in stem cell research to investigate the influence of certain substances on self-renewal processes. For example, studies have used related compounds to explore how MDMA might affect self-renewal via the mGlu5 receptor in mouse embryonic stem cells (mESCs) .
Molecular Modeling and Simulation
“5-Methyl-2-(phenylethynyl)pyridine” might be utilized in molecular modeling and simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These programs can produce impressive simulation visualizations that are crucial for understanding molecular interactions and dynamics .
Mechanism of Action
Target of Action
5-Methyl-2-(phenylethynyl)pyridine, also known as MPEP, primarily targets the type 5 metabotropic glutamate receptor (mGlu5) . mGlu5 is a G-protein-coupled metabotropic glutamate receptor that plays a crucial role as a modulator of synaptic plasticity, ion channel activity, and excitotoxicity . It has been proposed as a potential therapeutic target for the treatment of several neurodegenerative diseases .
Mode of Action
MPEP acts as a highly potent, noncompetitive, selective, and systemically active antagonist of mGlu5 receptors . It binds to a novel allosteric site within the seven-transmembrane domain of mGlu5 receptors . This binding prevents the movement of the transmembrane helix relative to another helix, a step required for receptor activation, and consequently stabilizes the inactive conformation of the mGlu5 receptor .
Biochemical Pathways
The inhibition of mGlu5 receptors by MPEP affects various biochemical pathways. It modulates synaptic plasticity and ion channel activity, which are crucial for neuronal communication . Additionally, it impacts excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate .
Pharmacokinetics
It is known to be systemically active , suggesting that it can be absorbed and distributed throughout the body to exert its effects.
Result of Action
The antagonistic action of MPEP on mGlu5 receptors results in various molecular and cellular effects. It has been shown to reduce neuroinflammation, improve cognitive performance, and decrease disease-related pathology in preclinical neurodegenerative disease models . Moreover, it has been found to induce cellular stress and increase the production of inflammatory mediators in microglia cells .
Action Environment
The action, efficacy, and stability of MPEP can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its action. In one study, MPEP was found to reduce the acute locomotor stimulant effects of cocaine, d-amphetamine, and a dopamine reuptake inhibitor . .
Safety and Hazards
Future Directions
Research on 5-Methyl-2-(phenylethynyl)pyridine and related compounds is ongoing, with a focus on their potential therapeutic applications. For example, one study found that treatment with 2-methyl-6-phenylethynyl-pyridine (MPEP), an mGluR5 antagonist, reversed behavioral deficits in a mouse model of Fragile X Syndrome .
properties
IUPAC Name |
5-methyl-2-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-12-7-9-14(15-11-12)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESJPHOOGDBABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(phenylethynyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)

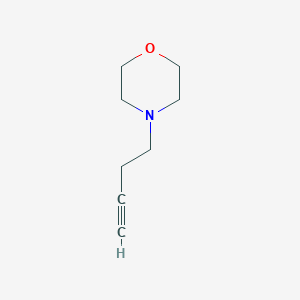

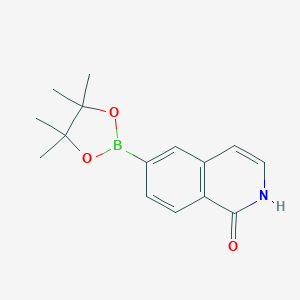
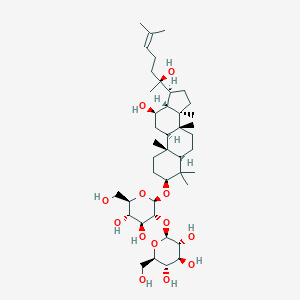
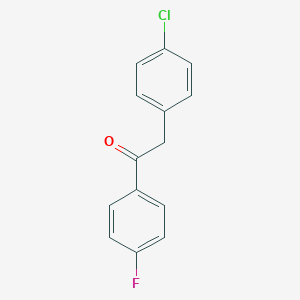
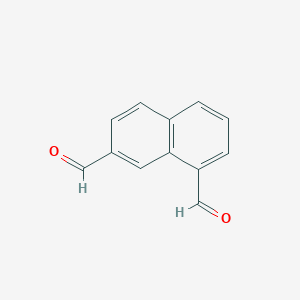
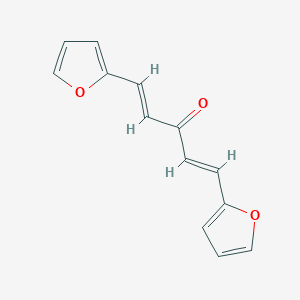
![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)

